molecular formula C10H16BN3O3 B12986222 (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid

(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid

Cat. No.: B12986222
M. Wt: 237.07 g/mol
InChI Key: KVAZHBHAICNCLE-UHFFFAOYSA-N
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Description

(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding pyrimidine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for a wide range of functional groups.

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions and can significantly reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and boronic esters, which can be further functionalized for use in complex organic synthesis .

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in coupling reactions. Its morpholine ring enhances solubility and stability, making it a valuable reagent in various synthetic applications .

Properties

Molecular Formula

C10H16BN3O3

Molecular Weight

237.07 g/mol

IUPAC Name

(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C10H16BN3O3/c1-7-9(11(15)16)8(2)13-10(12-7)14-3-5-17-6-4-14/h15-16H,3-6H2,1-2H3

InChI Key

KVAZHBHAICNCLE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(N=C1C)N2CCOCC2)C)(O)O

Origin of Product

United States

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